Boc-Ser(Fmoc-Ala)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Ser(Fmoc-Ala)-OH is a compound used in peptide synthesis. It consists of a serine residue protected by a tert-butyloxycarbonyl (Boc) group and an alanine residue protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Fmoc-Ala)-OH typically involves the following steps:
Protection of Serine: Serine is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of Alanine: Alanine is protected with an Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling: The protected serine and alanine are coupled using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control of reaction conditions and efficient synthesis of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Fmoc-Ala)-OH undergoes several types of reactions, including:
Deprotection: Removal of the Boc and Fmoc protecting groups using trifluoroacetic acid (TFA) and piperidine, respectively.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: TFA for Boc removal and piperidine for Fmoc removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.
Scientific Research Applications
Boc-Ser(Fmoc-Ala)-OH is widely used in scientific research for the synthesis of peptides. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and biomolecules.
Mechanism of Action
The mechanism of action of Boc-Ser(Fmoc-Ala)-OH involves the formation of peptide bonds through nucleophilic attack of the amino group on the carbonyl carbon of the protected amino acid. The Boc and Fmoc groups protect the amino acids during synthesis and are removed under specific conditions to allow for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-Ser(Boc-Ala)-OH: Similar structure but with Boc protection on both amino acids.
Fmoc-Ser(Fmoc-Ala)-OH: Similar structure but with Fmoc protection on both amino acids.
Uniqueness
Boc-Ser(Fmoc-Ala)-OH is unique due to its combination of Boc and Fmoc protecting groups, which provides flexibility in peptide synthesis. The different deprotection conditions for Boc and Fmoc allow for selective removal and sequential reactions, making it a valuable tool in peptide chemistry.
Properties
IUPAC Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30)/t15-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCOUIAJPRCEQ-BTYIYWSLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.